![molecular formula C12H17N3O3S2 B2843669 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide CAS No. 678189-95-2](/img/structure/B2843669.png)
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” is a structurally diverse compound . It has a molecular formula of C12H17N3O3S2 .
Synthesis Analysis
This compound was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C12H17N3O3S2. It has an average mass of 315.412 Da and a monoisotopic mass of 315.071136 Da .Chemical Reactions Analysis
The compound has been used in inhibition studies on human and mycobacterial carbonic anhydrases . It has shown better inhibition against hCA I (K I = 13.3–87.6 nM), hCA II (K I = 5.3–384.3 nM), and hCA VII (K I = 1.1–13.5 nM) compared with acetazolamide (AAZ) as the control drug .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C12H17N3O3S2, average mass of 315.412 Da, and monoisotopic mass of 315.071136 Da .Applications De Recherche Scientifique
Antimicrobial Activity
- Sulfonamide Hybrids Synthesis and Antimicrobial Activity : A study by Hussein (2018) synthesized novel hybrids of sulfonamide carbamates and acylthiourea derivatives, demonstrating significant antimicrobial activities. This research highlights the potential of these compounds, including variants of 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide, in combating various bacterial infections (Hussein, 2018).
Chemical Structure Analysis
- Crystal Structure Examination : Saeed et al. (2010) analyzed the molecular structure of similar compounds, providing insights into the spatial arrangement and intramolecular interactions. This study is crucial for understanding the chemical properties and potential applications of compounds like this compound (Saeed, Rashid, Jasinski, Butcher, & Shoaib, 2010).
Corrosion Inhibition
- Use in Corrosion Inhibition : Esmaeili, Neshati, and Yavari (2016) explored the application of similar compounds in preventing corrosion in hydrochloric acid solution, suggesting a potential role for this compound in industrial corrosion protection (Esmaeili, Neshati, & Yavari, 2016).
Medical Imaging Applications
- Potential in Medical Imaging : Wagner et al. (2007) describe the synthesis of fluorinated derivatives of similar compounds for use in positron emission tomography (PET) imaging, particularly for identifying matrix metalloproteinases in pathological processes. This indicates a potential avenue for this compound in diagnostic imaging (Wagner et al., 2007).
Cardiac Applications
- Cardiac Myosin Activation : Manickam et al. (2019) explored sulfonamidophenylethylamide analogs as cardiac myosin activators. Compounds related to this compound demonstrated potential in treating systolic heart failure, highlighting its therapeutic potential in cardiac applications (Manickam et al., 2019).
Mécanisme D'action
Orientations Futures
The compound has shown promising results in inhibition studies against human and mycobacterial carbonic anhydrases . Future research could focus on exploring its potential applications in medical and pharmaceutical fields, particularly in the treatment of conditions related to the function of carbonic anhydrases.
Propriétés
IUPAC Name |
3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-8(2)7-11(16)15-12(19)14-9-3-5-10(6-4-9)20(13,17)18/h3-6,8H,7H2,1-2H3,(H2,13,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXOOVYZLGCDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

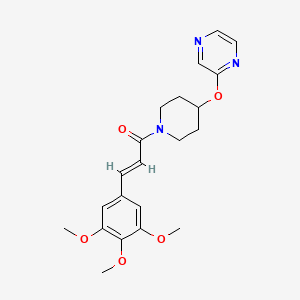

![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)
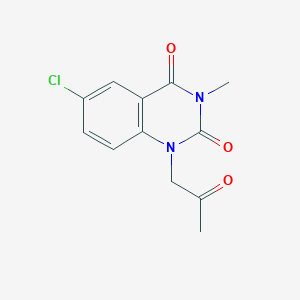
![3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2843594.png)

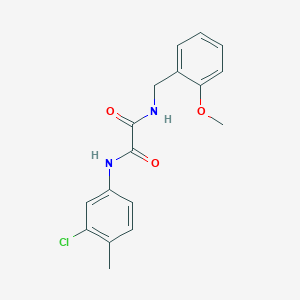
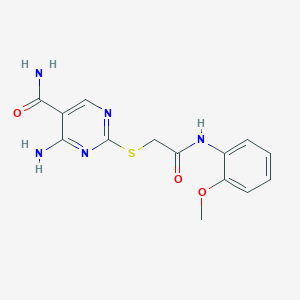
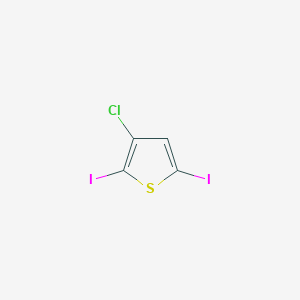

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)
![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)
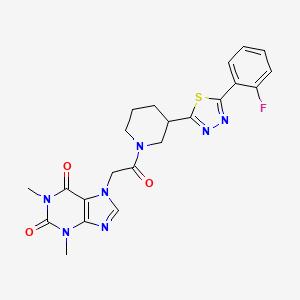
![2-[(2-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2843608.png)